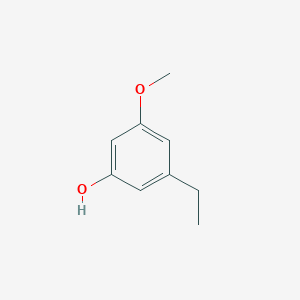

3-Ethyl-5-methoxyphenol

Description

Properties

CAS No. |

88640-66-8 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-ethyl-5-methoxyphenol |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

VKVVAKAEARYUDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenethanol

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- Substituents: Hydroxyl (-OH) at position 4, methoxy (-OCH₃) at position 3, and an ethanol (-CH₂CH₂OH) side chain.

- Key Differences: The ethanol chain increases polarity and molecular weight compared to 3-Ethyl-5-methoxyphenol (C₉H₁₂O₂, MW 152.19). Enhanced solubility in polar solvents due to the additional hydroxyl group.

3-[2-(3-Hydroxyphenyl)ethyl]-5-methoxyphenol

- Molecular Formula : C₁₅H₁₆O₃ (inferred)

- Molecular Weight : 244.29 g/mol

- Substituents : Ethyl-linked 3-hydroxyphenyl group at position 3 and methoxy at position 5.

- Key Differences: The bulky ethyl-phenyl substituent significantly increases molecular weight and steric hindrance. Additional hydroxyl groups may enhance antioxidant activity, a trait observed in polyphenolic metabolites .

2-(3-Amino-5-methoxyphenyl)ethanol

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- Substituents: Amino (-NH₂) at position 3, methoxy at position 5, and an ethanol side chain.

- Key Differences: The amino group introduces basicity, altering reactivity in acidic environments. Applications in medicinal chemistry as a synthetic intermediate, though specific uses are unspecified in the evidence .

3-Ethyl-5-methylphenol

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Substituents : Ethyl at position 3 and methyl (-CH₃) at position 5.

- Key Differences :

3-Ethyl-5-(hydroxymethyl)phenol

- Molecular Formula : C₉H₁₂O₂ (inferred)

- Molecular Weight : 152.19 g/mol

- Substituents : Ethyl at position 3 and hydroxymethyl (-CH₂OH) at position 5.

- Key Differences: The hydroxymethyl group increases hydrophilicity compared to the methoxy group in the target compound. Potential for esterification or glycosylation in synthetic pathways .

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₉H₁₂O₂ | 152.19 | -OH, -C₂H₅ (3), -OCH₃ (5) | Moderate polarity, hydrophobic ethyl |

| 4-Hydroxy-3-methoxyphenethanol | C₉H₁₂O₃ | 168.19 | -OH (4), -OCH₃ (3), -CH₂CH₂OH | High polarity, inhalation hazard |

| 3-[2-(3-Hydroxyphenyl)ethyl]-5-methoxyphenol | C₁₅H₁₆O₃ | 244.29 | -OH, -C₂H₅-Ph-OH (3), -OCH₃ (5) | Antioxidant potential |

| 2-(3-Amino-5-methoxyphenyl)ethanol | C₉H₁₃NO₂ | 167.21 | -NH₂ (3), -OCH₃ (5), -CH₂CH₂OH | Basic, synthetic intermediate |

| 3-Ethyl-5-methylphenol | C₉H₁₂O | 136.19 | -OH, -C₂H₅ (3), -CH₃ (5) | Low solubility, cresol-like properties |

| 3-Ethyl-5-(hydroxymethyl)phenol | C₉H₁₂O₂ | 152.19 | -OH, -C₂H₅ (3), -CH₂OH (5) | High hydrophilicity |

Research Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., methoxy) increase the acidity of phenolic -OH compared to alkyl groups (ethyl, methyl) . Bulky substituents (e.g., ethyl-phenyl in HMDB0030636) reduce reaction rates at the hydroxyl group due to steric hindrance .

- Applications: Amino- and ethanol-substituted derivatives (e.g., 2-(3-amino-5-methoxyphenyl)ethanol) are valuable in drug synthesis . Methyl-substituted analogs (e.g., 3-Ethyl-5-methylphenol) align with cresols used in industrial preservatives .

Preparation Methods

Alkylation of Resorcinol Derivatives

A plausible route involves the selective alkylation of resorcinol (1,3-dihydroxybenzene) or its protected derivatives. Ethylation at the 3-position could be achieved using ethyl bromide or ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. Subsequent methoxylation at the 5-position might employ dimethyl carbonate or methyl iodide under basic conditions. For instance, the use of dimethyl carbonate for methylation is demonstrated in the synthesis of pyrazole derivatives, where it serves as both a solvent and methylating agent.

A critical challenge lies in achieving regioselectivity, as resorcinol’s two hydroxyl groups may lead to competing reactions. Protecting one hydroxyl group with a tert-butyldimethylsilyl (TBDMS) moiety could direct alkylation to the desired position. After deprotection, the intermediate could undergo methoxylation to yield the target compound.

Friedel-Crafts Alkylation of Guaiacol

Guaiacol (2-methoxyphenol) presents another starting material for synthesizing this compound. A Friedel-Crafts alkylation using ethyl chloride or ethyl bromide in the presence of AlCl₃ could introduce the ethyl group at the 5-position. However, this method risks over-alkylation or isomer formation due to the activating nature of the methoxy group. Optimizing reaction time and temperature, as seen in similar dihydropyridine syntheses, would be essential to minimize side products.

Demethylation of 3-Ethyl-5-Methoxy-1-Methoxybenzene

An alternative approach involves synthesizing a fully protected precursor, such as 3-ethyl-5-methoxy-1-methoxybenzene, followed by selective demethylation. Boron tribromide (BBr₃) in dichloromethane at low temperatures (−78°C) could cleave the methoxy group at the 1-position, leaving the 5-methoxy and 3-ethyl groups intact. This method aligns with protocols for deprotecting aromatic ethers in multistep syntheses.

Natural Extraction from Scrophularia ningpoensis

This compound has been identified as a volatile component in the roots of Scrophularia ningpoensis Hemsl.. Extraction typically involves steam distillation or supercritical CO₂ extraction, followed by gas chromatography (GC) for isolation and purity assessment. The NIST WebBook reports a retention index (RI) of 2253 for this compound on a TC-Wax capillary column under helium flow.

Table 1: Gas Chromatography Parameters for this compound

| Column Type | Active Phase | Retention Index | Temperature Program |

|---|---|---|---|

| Capillary | TC-Wax | 2253 | 80°C to 250°C at 4°C/min |

Characterization and Analytical Data

Structural Verification

The molecular structure of this compound is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The NIST entry reports a molecular weight of 152.1904 g/mol and an InChIKey of VKVVAKAEARYUDV-UHFFFAOYSA-N. Key spectral features include:

-

¹H NMR : A singlet for the methoxy group (δ 3.75 ppm), a triplet for the ethyl group’s methylene (δ 2.55 ppm), and aromatic protons (δ 6.30–6.70 ppm).

-

GC-MS : A base peak at m/z 152 corresponding to the molecular ion.

Q & A

Q. What are the recommended methods for synthesizing 3-Ethyl-5-methoxyphenol in laboratory settings?

Synthesis typically involves alkylation of 5-methoxyphenol using ethylating agents (e.g., ethyl bromide) under basic conditions. Multi-step approaches may include protecting the phenolic hydroxyl group to enhance regioselectivity. For example, catalytic methods using palladium or nickel can introduce ethyl groups while minimizing side reactions. Reaction optimization (e.g., solvent polarity, temperature) is critical to reduce by-products, as demonstrated in analogous ethylphenol syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl vs. methoxy positions). IR spectroscopy verifies phenolic O-H stretches (3200–3600 cm⁻¹). For structural ambiguity, X-ray crystallography provides definitive conformation, as shown in studies of similar methoxyphenol derivatives .

Q. What safety protocols are essential when handling this compound?

Use NIOSH-approved respirators for dust control and nitrile gloves to prevent dermal exposure. Implement local exhaust ventilation during synthesis. Store in airtight containers away from oxidizers. Spills should be absorbed with inert material and disposed of as hazardous organic waste, following EPA guidelines for phenolic compounds .

Q. What chromatographic methods separate this compound from structural analogs?

Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) achieves baseline separation. Adjust gradient elution based on logP differences: ethyl groups increase hydrophobicity compared to methoxy. GC-MS requires derivatization (e.g., silylation) to improve volatility .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry of this compound?

Employ hybrid functionals like B3LYP with 6-31G(d,p) basis sets to calculate ground-state geometry. Include exact exchange terms to improve thermochemical accuracy, particularly for hydrogen bonding in the phenolic group. Solvent effects (e.g., PCM model) enhance prediction of solution-phase behavior. Validate vibrational frequencies with experimental IR data .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Conduct sensitivity analysis on computational parameters (basis sets, dispersion corrections). Validate experimental conditions (e.g., purity via HPLC). Cross-reference with structurally similar compounds: If DFT predicts anomalous dipole moments versus observed solvatochromism, re-examine conformational sampling or consider multi-reference methods for electron-rich aromatic systems .

Q. What strategies improve regioselectivity in derivatizing this compound?

Direct electrophilic substitution favors the para position to ethyl groups due to steric and electronic effects. For meta functionalization, employ directing group strategies—temporarily convert phenol to triflate, then perform cross-coupling. Manipulate kinetic vs. thermodynamic control in alkylation reactions through solvent polarity and temperature gradients .

Q. How does the electronic structure of this compound influence its antioxidant activity?

The methoxy group donates electron density via resonance, stabilizing phenoxyl radicals. Ethyl substituents induce steric protection of the phenolic OH. Compare HAT vs. SET mechanisms using DPPH assays with controlled H-bond-accepting solvents. Correlate with Hammett σ values for substituted phenols .

Q. What are the challenges in quantifying this compound in biological matrices?

Matrix effects (e.g., protein binding) require sample pre-treatment via solid-phase extraction or liquid-liquid partitioning. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for recovery losses. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in complex biological samples .

Q. How do structural analogs of this compound differ in reactivity?

Analogs with para-methoxy groups exhibit distinct electronic profiles due to altered resonance effects. Ethyl chain length impacts lipophilicity and steric hindrance, as shown in comparative studies of ethylphenol derivatives. Substituent position (e.g., 3- vs. 4-ethyl) alters hydrogen-bonding capacity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.